molecular formula C6H10O B6264351 3-methoxypent-1-yne CAS No. 174401-95-7

3-methoxypent-1-yne

Cat. No.: B6264351
CAS No.: 174401-95-7
M. Wt: 98.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxypent-1-yne is an organic compound with the molecular formula C6H10O. It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. The presence of a methoxy group (-OCH3) attached to the pent-1-yne backbone makes this compound unique and interesting for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methoxypent-1-yne can be synthesized through several methods. One common approach involves the reaction of 3-pentyn-1-ol with methanol in the presence of an acid catalyst. This reaction typically occurs under reflux conditions, where the alcohol group is replaced by a methoxy group.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized catalysts to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methoxypent-1-yne undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the triple bond into a double or single bond, forming alkenes or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using palladium or platinum catalysts are typical for reducing the triple bond.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products Formed

    Oxidation: Formation of 3-methoxypentanal or 3-methoxypentanoic acid.

    Reduction: Formation of 3-methoxypent-1-ene or 3-methoxypentane.

    Substitution: Formation of various substituted pentynes depending on the nucleophile used.

Scientific Research Applications

3-Methoxypent-1-yne has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-methoxypent-1-yne involves its interaction with various molecular targets and pathways. The triple bond in the alkyne can participate in addition reactions, while the methoxy group can undergo nucleophilic substitution. These interactions can lead to the formation of new compounds with different biological and chemical properties .

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-3-penten-1-yne: Similar structure but with a methyl group instead of a methoxy group.

    3-Methoxypent-2-yne: Similar structure but with the triple bond at a different position.

    3-Methoxy-1-butyne: Shorter carbon chain with similar functional groups.

Uniqueness

3-Methoxypent-1-yne is unique due to its specific combination of a methoxy group and a terminal alkyne. This combination allows for a wide range of chemical reactions and applications that may not be possible with other similar compounds .

Properties

CAS No.

174401-95-7

Molecular Formula

C6H10O

Molecular Weight

98.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.